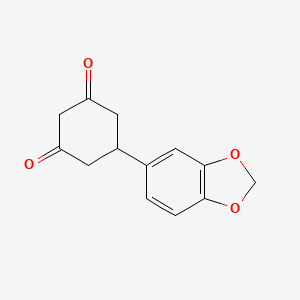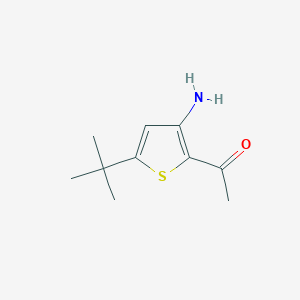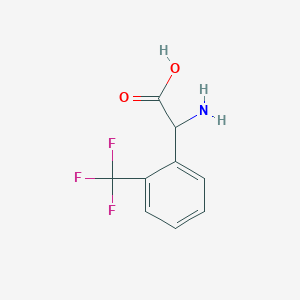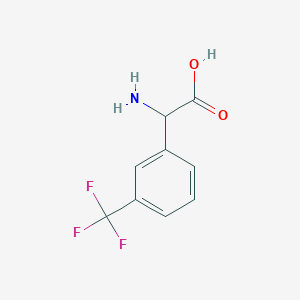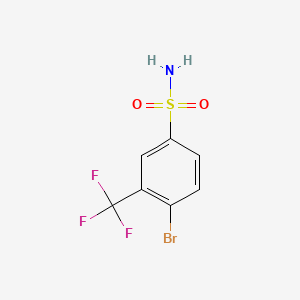
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid with different substituents have been synthesized and evaluated for their antioxidant activity . Another study reports the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, which was confirmed by NMR spectroscopy and DFT calculations . Additionally, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of a 5-oxopyrrolidine-3-carboxamide derivative was determined using X-ray diffraction . Ab initio and DFT calculations were performed to determine the molecular structure and properties of a 5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester . Single crystal X-ray structural analysis was used to analyze two polymorphs of a related pyrrolidine carboxylate, revealing details about hydrogen bonding and molecular geometry .
Chemical Reactions Analysis
The papers provide insights into the reactivity of pyrrolidine derivatives. The synthesis of these compounds often involves cyclization reactions, reductive processes, and coupling reactions. For instance, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates was used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates . The azo-coupling of diazotized aniline was employed in the synthesis of a phenylhydrazono derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. The antioxidant activity of these compounds was evaluated using the DPPH radical scavenging method and reducing power assay, with some derivatives showing higher activity than ascorbic acid . The antibacterial activity of pyridonecarboxylic acids and their analogs was assessed through in vitro and in vivo screenings . Theoretical calculations, such as DFT and AIM, were used to study the spectroscopic properties, NBO, and interaction analysis of a novel pyrrolidine derivative .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for their potential in treating cancer and microbial infections. For instance, a study by Kairytė et al. (2022) demonstrated that certain derivatives of this compound exhibited significant anticancer activity against A549 cells, along with promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Antioxidant Properties
Research by Tumosienė et al. (2019) involved synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluating their antioxidant activities. Several compounds in this study were identified as potent antioxidants, outperforming even known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Supramolecular Assemblies
A study by Samipillai et al. (2016) explored the synthesis of 3-oxopyrrolidine analogues, focusing on their crystal structure and supramolecular arrangement. This research provides insight into how these compounds, despite lacking a hydrogen bond donor and acceptor system, can form complex supramolecular assemblies through various weak interactions (Samipillai et al., 2016).
Pharmacological Activity
The pharmacological activity of ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates was investigated by Zykova et al. (2016). They found these compounds to exhibit properties like antiradical and anti-inflammatory activity, indicating potential for further medical applications (Zykova et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHBRAXQVGPQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388015 |
Source


|
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63675-17-2 |
Source


|
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



